molecular formula C25H31N3O5S2 B2625775 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006798-35-1

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2625775
CAS RN: 1006798-35-1
M. Wt: 517.66
InChI Key: CVDJTWCGMSKOLW-QPLCGJKRSA-N
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Description

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H31N3O5S2 and its molecular weight is 517.66. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Disposition

(Z)-4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-Ethoxy-3-Propylbenzo[d]Thiazol-2(3H)-ylidene)benzamide and its analogs have been a subject of interest due to their unique metabolic pathways and disposition in the human body. For instance, SB-649868, a compound with a somewhat similar structure, is primarily cleared through hepatic metabolism, with significant insights into its elimination via feces and minimal urinary excretion. This compound's metabolism involves unusual metabolites formed through oxidation of specific molecular components, highlighting the complexity of metabolic pathways for such compounds (Renzulli et al., 2011).

Therapeutic Applications and Mechanism of Action

Compounds similar in structure to (Z)-4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-Ethoxy-3-Propylbenzo[d]Thiazol-2(3H)-ylidene)benzamide have been investigated for their therapeutic effects and mechanisms of action. For example, SG-HQ2, a synthetic analogue of gallic acid, has been studied for its effects on mast cell-mediated allergic inflammation. It demonstrates the capability to attenuate histamine release and suppress the expression of pro-inflammatory cytokines, suggesting potential as a therapeutic candidate for allergic inflammatory diseases (Je et al., 2015).

Diagnostic Applications

Additionally, compounds with structural similarities have been used in diagnostic applications, notably in imaging techniques like scintigraphy. For instance, P-(123)I-MBA has been used to visualize primary breast tumors by binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002). Moreover, radiolabeled benzamides have been employed for melanoma imaging due to their preferential uptake in melanoma cells, demonstrating the diagnostic utility of these compounds in oncology (Maffioli et al., 1994).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethoxy-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S2/c1-5-14-28-23-21(32-6-2)8-7-9-22(23)34-25(28)26-24(29)19-10-12-20(13-11-19)35(30,31)27-15-17(3)33-18(4)16-27/h7-13,17-18H,5-6,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDJTWCGMSKOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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